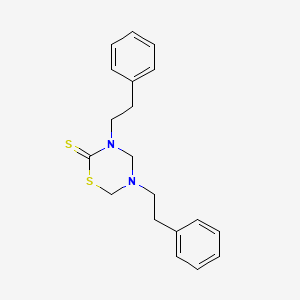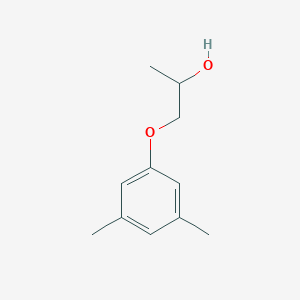
2-Propanol, 1-(3,5-dimethylphenoxy)-
Vue d'ensemble
Description
“2-Propanol, 1-(3,5-dimethylphenoxy)-” is a chemical compound with the molecular formula C11H17NO2 . It is also known as “Metaxalone USP RC B” and “Metaxalone intermediate” among other names . It is a degradation product of Metaxalone, a muscle relaxant used to relax muscles and relieve pain .
Physical And Chemical Properties Analysis
“2-Propanol, 1-(3,5-dimethylphenoxy)-” has a melting point of >153°C and a boiling point of 100℃ at 101 325 Pa . Its density is 1.048 at 20℃ . It is slightly soluble in chloroform and methanol . The compound is a solid and has an off-white color .Applications De Recherche Scientifique
Catalytic Amination of Alcohols
One of the key applications of compounds similar to 2-Propanol, 1-(3,5-dimethylphenoxy)- is in the catalytic amination of alcohols. Kaniewska et al. (1988) studied the amination reaction of alcohols in the presence of hydrogen and ammonia, using 1-(2,6-dimethylphenoxy)-2-propanol. This process predominantly yielded the corresponding primary amine with significant efficiency, illustrating the potential of these compounds in synthetic organic chemistry (Kaniewska et al., 1988).
Cardioselective Beta-Blockers
In pharmacological research, derivatives of 1-amino-3-aryloxy-2-propanols, which are structurally related to 2-Propanol, 1-(3,5-dimethylphenoxy)-, have been synthesized for potential use as cardioselective beta-blockers. Hoefle et al. (1975) discussed the structure-activity relationships of these compounds, highlighting their potential in the development of cardioselective agents (Hoefle et al., 1975).
Antidepressant Agents
Clark et al. (1979) explored the use of substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Their work included analogs of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, showing the relevance of this chemical class in the development of new antidepressants (Clark et al., 1979).
Aprotic Hydroxamic Acid Protecting Groups
Couturier et al. (2002) demonstrated the use of 5,5-dimethyl-1,4,2-dioxazoles, produced through transketalization involving 2,2-diethoxypropane, as versatile aprotic hydroxamic acid protecting groups. These dioxazoles, which are stable under various conditions, can be reverted back to hydroxamic acid with treatment in 2-propanol. This research emphasizes the utility of 2-propanol derivatives in the protection and deprotection of functional groups in organic synthesis (Couturier et al., 2002).
Antimicrobial Activity
Dimmock et al. (1976) investigated the antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol. Their findings illustrate the antimicrobial potential of compounds in the same class as 2-Propanol, 1-(3,5-dimethylphenoxy)- (Dimmock et al., 1976).
Synthesis and Crystal Structure Studies
Shi and Lin (1997) reported on the crystal structure of 1-(2, 6-Dimethylphenoxy)-2-(3, 4-dimethoxyphenylethylamino) propane hydrochloride (DDPH), a new drug for anti-hypertension. This study contributes to the understanding of the structural characteristics of compounds similar to 2-Propanol, 1-(3,5-dimethylphenoxy)-, furthering their potential application in drug development (Shi & Lin, 1997).
Safety and Hazards
“2-Propanol, 1-(3,5-dimethylphenoxy)-” is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . Prolonged or repeated exposure may cause damage to organs . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
A structurally similar compound, (2s)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, is known to target beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a key process in the pathogenesis of Alzheimer’s disease .
Mode of Action
Based on its structural similarity to (2s)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, it may interact with its target enzyme to inhibit its activity . This could potentially lead to a decrease in the production of beta-amyloid peptide .
Biochemical Pathways
If it indeed targets beta-secretase 1 like its structurally similar compound, it may affect the amyloidogenic pathway in neural cells . This pathway is responsible for the production of beta-amyloid peptide, a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to (2s)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, it may lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of Alzheimer’s disease by reducing the formation of amyloid plaques in the brain .
Action Environment
Factors such as temperature, ph, and the presence of other biological molecules could potentially affect the compound’s stability and interaction with its target .
Propriétés
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHHRCBLIIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454215 | |
| Record name | 2-Propanol, 1-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143417-48-5 | |
| Record name | 2-Propanol, 1-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


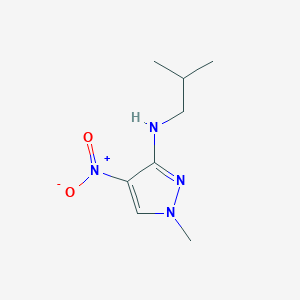
![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)

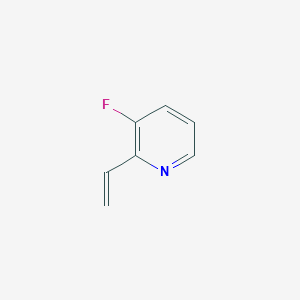
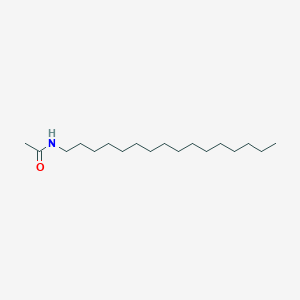

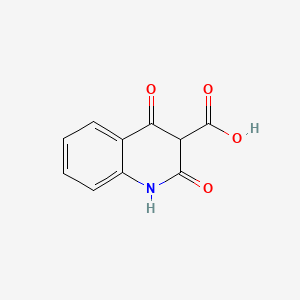
![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)
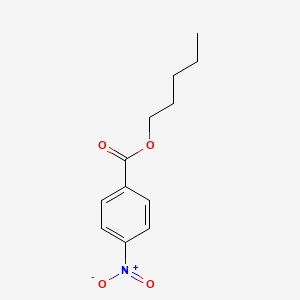
![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)
![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)

